molecular formula C26H27N3O4 B1663743 Quin C1

Quin C1

货号: B1663743
分子量: 445.5 g/mol
InChI 键: XORVAHQXRDLSFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

喹啉C1可以通过邻氨基苯甲酸的芳酰基和杂芳酰基酰肼与肉桂醛、巴豆醛和4-羟基-3-甲氧基苯甲醛等各种醛缩合来合成 反应通常在室温下乙醇或二甲基甲酰胺 (DMF) 中加热进行 另一种方法涉及邻氨基苯甲酰肼与酸酐的缩合,然后在乙腈中与醛一起加热 .

工业生产方法

虽然喹啉C1的具体工业生产方法没有广泛记录,但上述合成方法可以放大到工业生产。使用高效缩合反应和合适的溶剂可以促进大规模合成。

科学研究应用

Anti-Inflammatory Applications

Quin C1 has been extensively studied for its anti-inflammatory effects, particularly in models of lung injury and fibrosis.

Case Study: Bleomycin-Induced Lung Injury

  • Objective : To evaluate the efficacy of this compound in reducing inflammation in a mouse model of bleomycin-induced lung injury.
  • Methodology : Male ICR mice were treated with bleomycin and subsequently administered this compound. The study monitored leukocyte counts in bronchoalveolar lavage fluid (BALF) and assessed cytokine expression levels.
  • Results :
    • This compound significantly reduced neutrophil and lymphocyte counts in BALF.
    • It diminished the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating a robust anti-inflammatory effect.
    • The compound also decreased collagen deposition in lung tissue, suggesting potential therapeutic applications for pulmonary fibrosis .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in the context of neuroinflammation associated with conditions like Alzheimer's disease.

Case Study: Microglial Activation

  • Objective : To investigate the effects of this compound on microglial activation induced by lipopolysaccharide (LPS) and amyloid-beta (Aβ) peptides.
  • Methodology : Immortalized murine microglia (BV2 cells) were stimulated with LPS and treated with this compound. Cytokine production and reactive oxygen species (ROS) levels were measured.
  • Results :
    • This compound significantly suppressed LPS-induced production of TNFα and nitric oxide while enhancing IL-10 production.
    • The treatment reduced ROS levels back to baseline, indicating a shift towards a pro-resolving microglial phenotype .

Imaging Applications

Recent studies have explored the use of this compound as a targeting agent for imaging in vascular inflammation.

Case Study: In Vivo Imaging of Neutrophils

  • Objective : To develop an imaging probe based on this compound for tracking inflammation in vivo.
  • Methodology : A derivative of this compound was combined with a rhodamine B-derived fluorophore to create a targeted imaging probe.
  • Results :
    • The probe preferentially accumulated in activated neutrophils, allowing for effective visualization of inflammatory processes.
    • This application holds potential for advancing diagnostic imaging techniques in inflammatory diseases .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Application AreaStudy FocusKey Findings
Anti-InflammatoryBleomycin-induced lung injuryReduced leukocyte counts; decreased cytokine expression
NeuroprotectionMicroglial activationSuppressed TNFα and NO; enhanced IL-10; reduced ROS levels
ImagingIn vivo tracking of inflammationTargeted accumulation in activated neutrophils

相似化合物的比较

喹啉C1与其他类似化合物进行比较,特别是那些也是甲酰肽受体2 (FPR2/ALX) 激动剂的化合物。一些类似的化合物包括:

独特性

喹啉C1的独特之处在于它作为FPR2/ALX激动剂的高度特异性和效力,使其在减少肺组织炎症和白细胞浸润方面特别有效 .

生物活性

Quin C1 is a selective agonist for the formyl peptide receptor 2 (FPR2), known for its significant biological activity, particularly in modulating inflammatory responses and cellular signaling pathways. This article delves into the biological properties of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Overview of this compound

This compound, chemically identified as N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide, acts primarily as an agonist for FPR2/ALX. Its potency is characterized by an effective concentration (EC50) of approximately 15 nM, indicating a strong affinity for the receptor compared to other ligands like WKYMVm .

This compound's primary mechanism involves the activation of FPR2, which is implicated in various cellular processes including chemotaxis, calcium mobilization, and modulation of inflammatory cytokine release. Research indicates that this compound can significantly reduce reactive oxygen species (ROS) production and promote a pro-resolving microglial phenotype in response to inflammatory stimuli like lipopolysaccharide (LPS) and amyloid-beta (Aβ) exposure .

In Vitro Studies

  • Microglial Activation : In a study using immortalized murine microglia (BV2 cells), this compound was shown to suppress LPS-induced TNFα and nitric oxide production at both 24 and 48 hours post-treatment. Additionally, it enhanced IL-10 production significantly after 48 hours .
  • Calcium Mobilization : this compound induced calcium mobilization in mouse neutrophils and RBL cells expressing FPR2. The response was dose-dependent, with effective concentrations ranging from 1 nmol/L to 10 μmol/L .
  • Cytokine Modulation : In bleomycin-induced lung injury models, this compound treatment resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-1β, along with reduced neutrophil infiltration .

In Vivo Studies

In vivo experiments demonstrated that this compound administration led to significant anti-inflammatory effects in models of lung injury. Notably, it reduced collagen deposition and hydroxyproline content in lung tissue following bleomycin exposure, suggesting a protective role against fibrosis .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Study FocusKey FindingsReference
Microglial ActivationSuppressed TNFα & NO production; increased IL-10; reduced ROS production
Calcium MobilizationInduced dose-dependent calcium mobilization in neutrophils
Cytokine ModulationReduced TNF-α, IL-1β levels; decreased neutrophil counts
Anti-fibrotic EffectsDiminished collagen deposition in lung tissue post-bleomycin

Case Studies

Case Study 1: Microglial Response to Aβ Exposure
In a controlled experiment, primary murine microglia were exposed to Aβ for 24 hours before treatment with this compound. The results showed a marked increase in CD206 expression (a marker for anti-inflammatory phenotype) and a decrease in CD38 expression (associated with pro-inflammatory responses), indicating a shift towards a pro-resolving phenotype following this compound treatment .

Case Study 2: Bleomycin-Induced Lung Injury
In another study involving bleomycin-induced lung injury in mice, administration of this compound significantly reduced the expression of inflammatory cytokines and improved overall lung function metrics compared to untreated controls. The timing of administration was critical; initiating treatment prior to significant lung damage was essential for efficacy .

属性

IUPAC Name

4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVAHQXRDLSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quin C1
Reactant of Route 2
Reactant of Route 2
Quin C1
Reactant of Route 3
Reactant of Route 3
Quin C1
Reactant of Route 4
Reactant of Route 4
Quin C1
Reactant of Route 5
Reactant of Route 5
Quin C1
Reactant of Route 6
Reactant of Route 6
Quin C1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。